(+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
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Overview
Description
The compound (+/-)-1-Methoxy-4-(trans-2-(trifluoromethyl)cyclopropyl)benzene
is a complex organic molecule. It contains a benzene ring substituted with a methoxy group and a trans-2-(trifluoromethyl)cyclopropyl group . The (+/-)
notation indicates that the compound may exist as a mixture of enantiomers, which are molecules that are mirror images of each other .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl ring and the introduction of the trifluoromethyl and methoxy groups . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents could be used to introduce the cyclopropyl group . The trifluoromethyl group could potentially be introduced using a suitable trifluoromethylation reagent . The methoxy group could be introduced via an etherification reaction .Molecular Structure Analysis
The molecule contains a benzene ring, which is a planar, cyclic structure composed of six carbon atoms with alternating single and double bonds . Attached to this ring are a methoxy group (-OCH3) and a trans-2-(trifluoromethyl)cyclopropyl group . The trans configuration indicates that the two substituents (the trifluoromethyl group and the rest of the molecule) are on opposite sides of the cyclopropane ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used . For example, the benzene ring could undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be converted back into a hydroxyl group under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its polarity would be influenced by the presence of the polar methoxy group and the electronegative fluorine atoms in the trifluoromethyl group . Its boiling and melting points would depend on factors such as its molecular weight and the types of intermolecular forces present .Mechanism of Action
Safety and Hazards
As with any chemical compound, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices . Specific information about the safety and hazards associated with this compound would typically be provided in a Material Safety Data Sheet (MSDS) .
Future Directions
Properties
IUPAC Name |
1-methoxy-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-15-8-4-2-7(3-5-8)9-6-10(9)11(12,13)14/h2-5,9-10H,6H2,1H3/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRMKLBOBJXYON-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H]2C[C@@H]2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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